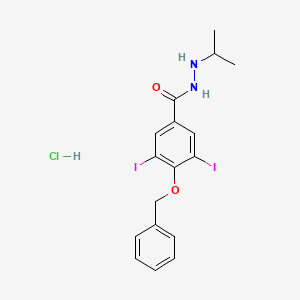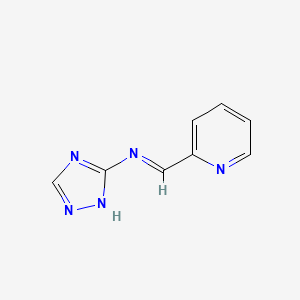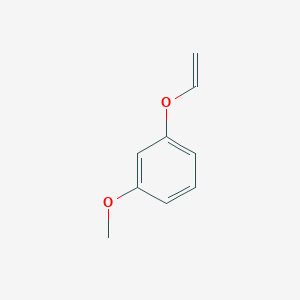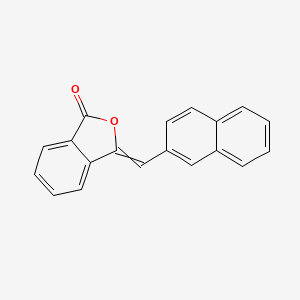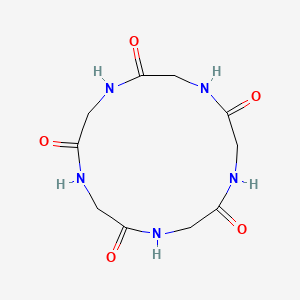
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is an organophosphorus compound with the molecular formula C12H15O2PS2 It is a derivative of phosphorodithioic acid, where the hydrogen atoms are replaced by diethyl and phenylethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester typically involves the reaction of phosphorodithioic acid with diethyl and phenylethynyl reagents under controlled conditions. One common method is the esterification of phosphorodithioic acid with diethyl alcohol and phenylethynyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or thiol derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phosphorodithioic acid esters.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the formulation of lubricants and additives for enhancing the performance of industrial oils.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: A simpler derivative without the phenylethynyl group.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains a tert-butylthio group instead of phenylethynyl.
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity towards certain molecular targets, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
21099-04-7 |
|---|---|
Formule moléculaire |
C12H15O2PS2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
diethoxy-(2-phenylethynylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H15O2PS2/c1-3-13-15(16,14-4-2)17-11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3 |
Clé InChI |
VEJDOFOWOWAMCE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)


